N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a thiazole ring, a cinnamamide moiety, and an isopropylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate isopropylphenyl halide.
Formation of the Cinnamamide Moiety: The cinnamamide moiety can be synthesized through the reaction of cinnamic acid with an amine, followed by coupling with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Uniqueness
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to the presence of the isopropylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16(2)19-10-6-7-11-20(19)25-22(28)14-18-15-29-23(24-18)26-21(27)13-12-17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3,(H,25,28)(H,24,26,27)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXNQUFMMFFJX-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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